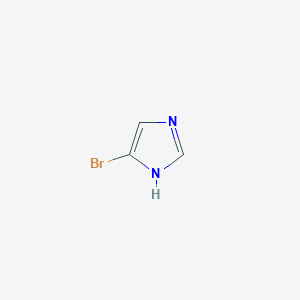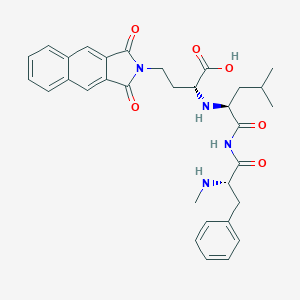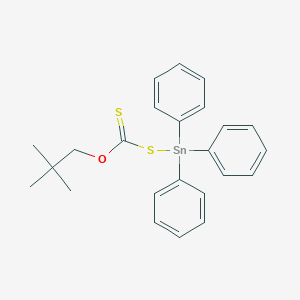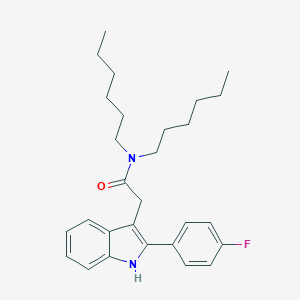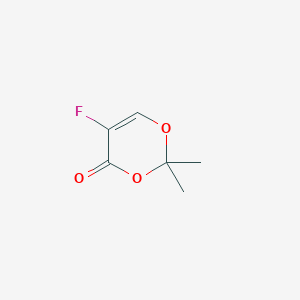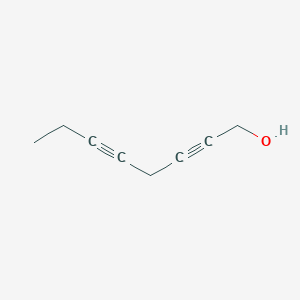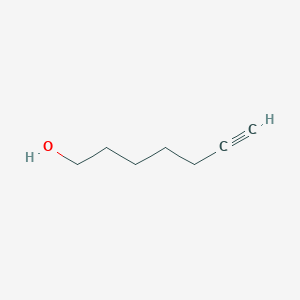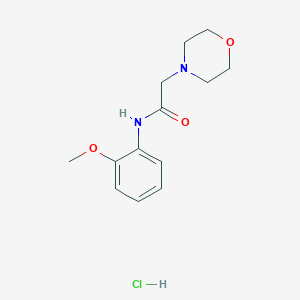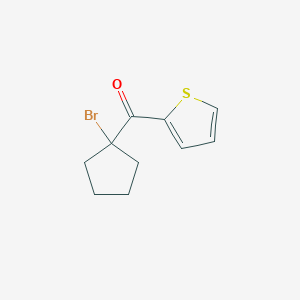
(1-Bromocyclopentyl)-2-thienyl ketone
Übersicht
Beschreibung
“(1-Bromocyclopentyl)-2-thienyl ketone” likely contains a cyclopentyl ring (a ring of five carbon atoms) with a bromine atom attached, and a ketone functional group (a carbon double-bonded to an oxygen atom) attached to a thienyl group (a sulfur-containing ring similar to benzene) .
Molecular Structure Analysis
Cycloalkanes, like the cyclopentyl group in this compound, are saturated hydrocarbons that form a ring structure . The thienyl group is a heterocyclic compound that contains a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Bromocyclopentyl)-2-thienyl ketone” would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and more .Wissenschaftliche Forschungsanwendungen
Domino Transformations and Aza-Michael Reactions
A study conducted by Rulev et al. (2007) explored domino transformations of gem-trifluoroacetyl(bromo)alkenes, triggering aza-Michael/hydroxyalkylation reactions. This process results in the formation of 2-amino-1-trifluoromethyl indenols, with intermediate captodative aminoalkenes. Such transformations underscore the synthetic utility of bromoalkenes in constructing complex molecules with significant biological relevance, suggesting a parallel utility for compounds like "(1-Bromocyclopentyl)-2-thienyl ketone" in synthesizing novel bioactive compounds (Rulev et al., 2007).
Antioxidant Evaluation and Molecular Docking
Althagafi (2022) assessed the antioxidant activities of new di-2-thienyl ketones festooned with thiazole or pyridine moiety. The synthesis involved (5-bromothien-2-yl) (4-acetyl-3-methyl-5-phenylaminothien-2-yl) ketone as a precursor, demonstrating the compound's potential in developing antioxidants. The study incorporated quantum chemical calculations and molecular docking, indicating the compound's utility in designing molecules with specific biological activities (Althagafi, 2022).
Asymmetric Catalysis
Biradar et al. (2009) reported on the direct asymmetric catalytic addition of (2-thienyl)aluminum reagents to ketones, achieving chiral tertiary 2-thienyl alcohols with high enantioselectivity. This illustrates the strategic use of thienyl compounds in enantioselective synthesis, which is a cornerstone of pharmaceutical chemistry, highlighting potential applications for "(1-Bromocyclopentyl)-2-thienyl ketone" in the synthesis of chiral molecules (Biradar et al., 2009).
Synthesis and Characterization of Heterocyclic Compounds
Research by Conradie et al. (2008) on thienyl-containing β-Diketones reveals the synthesis and characterization of compounds exhibiting keto-enol tautomerism. This work highlights the importance of thienyl groups in modifying the electronic properties of molecules, suggesting potential research applications for "(1-Bromocyclopentyl)-2-thienyl ketone" in studying and manipulating tautomerism in organic compounds (Conradie et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-bromocyclopentyl)-thiophen-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrOS/c11-10(5-1-2-6-10)9(12)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUBEYQNBPOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50240797 | |
| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromocyclopentyl)-2-thienyl ketone | |
CAS RN |
94139-04-5 | |
| Record name | (1-Bromocyclopentyl)-2-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94139-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094139045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-Bromocyclopentyl)-2-thienyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50240797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-bromocyclopentyl)-2-thienyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



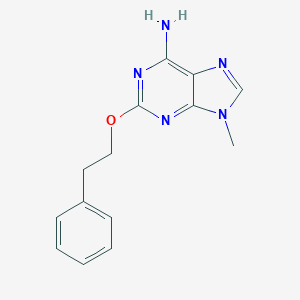
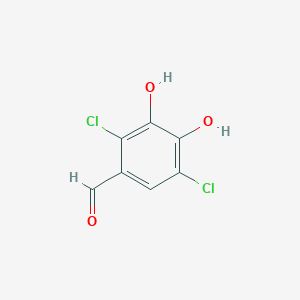
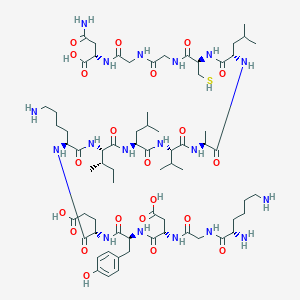
![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)
